N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a naphthalene ring substituted with a methoxy group and a carboxamide group attached to a 3-chloro-4-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the naphthalene-2-carboxylic acid derivative, which is then subjected to a series of reactions to introduce the methoxy group and the carboxamide functionality. The final step involves the coupling of the 3-chloro-4-fluorophenyl group to the naphthalene core under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The chlorine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain proteins or enzymes, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar structural features but with a thiazole ring instead of a naphthalene ring.
N-(3-chloro-4-fluorophenyl)-3-{[3-(piperidine-1-carbonyl)pyridin-2-yl]oxy}pyrrolidine-1-carboxamide: Contains a pyrrolidine ring and a pyridine moiety, offering different chemical properties.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of a naphthalene ring with a methoxy group and a carboxamide group, along with the 3-chloro-4-fluorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-13-6-7-16(20)15(19)10-13/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNWUPUJJOBCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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